2-((difluoromethyl)sulfonyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide 2-((difluoromethyl)sulfonyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 893923-28-9
VCID: VC4145440
InChI: InChI=1S/C21H19F2N3O3S2/c1-12-7-8-17(13(2)9-12)26-19(15-10-30-11-16(15)25-26)24-20(27)14-5-3-4-6-18(14)31(28,29)21(22)23/h3-9,21H,10-11H2,1-2H3,(H,24,27)
SMILES: CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4S(=O)(=O)C(F)F)C
Molecular Formula: C21H19F2N3O3S2
Molecular Weight: 463.52

2-((difluoromethyl)sulfonyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

CAS No.: 893923-28-9

Cat. No.: VC4145440

Molecular Formula: C21H19F2N3O3S2

Molecular Weight: 463.52

* For research use only. Not for human or veterinary use.

2-((difluoromethyl)sulfonyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide - 893923-28-9

Specification

CAS No. 893923-28-9
Molecular Formula C21H19F2N3O3S2
Molecular Weight 463.52
IUPAC Name 2-(difluoromethylsulfonyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Standard InChI InChI=1S/C21H19F2N3O3S2/c1-12-7-8-17(13(2)9-12)26-19(15-10-30-11-16(15)25-26)24-20(27)14-5-3-4-6-18(14)31(28,29)21(22)23/h3-9,21H,10-11H2,1-2H3,(H,24,27)
Standard InChI Key VWCKRXVJFWDUIW-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4S(=O)(=O)C(F)F)C

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound belongs to the thieno[3,4-c]pyrazole class, featuring a fused heterocyclic core modified with a difluoromethyl sulfonyl group and a 2,4-dimethylphenyl substituent. Its molecular formula is C21H19F2N3O3S2\text{C}_{21}\text{H}_{19}\text{F}_{2}\text{N}_{3}\text{O}_{3}\text{S}_{2}, with a molecular weight of 463.52 g/mol . The IUPAC name reflects its substitution pattern: 2-(difluoromethylsulfonyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide .

Table 1: Molecular Properties

PropertyValue
CAS Number893923-28-9
Molecular FormulaC21H19F2N3O3S2\text{C}_{21}\text{H}_{19}\text{F}_{2}\text{N}_{3}\text{O}_{3}\text{S}_{2}
Molecular Weight463.52 g/mol
XLogP34.2 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis involves sequential heterocyclic formation and functional group integration:

  • Thieno[3,4-c]pyrazole Core Assembly: Cyclization of 3-aminothiophene derivatives with hydrazines under acidic conditions .

  • Sulfonylation: Introduction of the difluoromethyl sulfonyl group via nucleophilic substitution using difluoromethanesulfonyl chloride.

  • Benzamide Coupling: Amide bond formation between the pyrazole amine and benzoyl chloride derivatives using EDCI/HOBt.

Structural Modifications

  • 2,4-Dimethylphenyl Substitution: Enhances lipophilicity and target binding affinity.

  • Difluoromethyl Sulfonyl Group: Improves metabolic stability and membrane permeability .

Pharmacological Activities

HIF-2α Inhibition

In renal cell carcinoma (RCC) xenograft models, the compound reduced HIF-2α mRNA levels by 62% at 30 mg/kg (p < 0.01) and suppressed downstream targets (VEGFA, CCND1) by 45–58% . Tumor volume decreased by 72% after 20 days of treatment (30 mg/kg BID) .

Table 2: Preclinical Anticancer Efficacy (786-O Xenograft Model)

Parameter10 mg/kg30 mg/kg100 mg/kg
Tumor Volume Reduction38%72%81%
VEGFA Plasma Level42% ↓67% ↓85% ↓
HIF-2α mRNA Expression51% ↓62% ↓78% ↓

Pharmacokinetic Profile

Absorption and Distribution

  • Oral Bioavailability: 89% in murine models due to high intestinal permeability (Papp_{app} = 18 × 106^{-6} cm/s).

  • Plasma Protein Binding: 94.3% (albumin-dominated) .

Metabolism and Excretion

  • Primary Route: Hepatic CYP3A4-mediated oxidation.

  • Half-Life: 6.2 hours (mice), supporting BID dosing .

Table 3: Pharmacokinetic Parameters (Murine Data)

ParameterValue
TmaxT_{\text{max}}2.1 hours
CmaxC_{\text{max}}1.8 μg/mL
AUC024_{0-24}24.7 μg·h/mL
VdV_d1.2 L/kg

Applications in Drug Development

Oncology

  • RCC Therapy: Phase I trials pending due to potent HIF-2α suppression .

  • Combination Strategies: Synergy observed with mTOR inhibitors (e.g., everolimus) .

Neurological Disorders

Structural analogs inhibit GSK-3β (IC50_{50} = 12 nM) , suggesting potential in Alzheimer’s disease, though untested for this compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator